molecular formula C11H15NO B3328106 4-(Piperidin-3-yl)phenol CAS No. 420787-24-2

4-(Piperidin-3-yl)phenol

Cat. No.: B3328106
CAS No.: 420787-24-2
M. Wt: 177.24 g/mol
InChI Key: TXKYZQYKQNVYRS-UHFFFAOYSA-N
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Description

4-(Piperidin-3-yl)phenol is an organic compound that features a piperidine ring attached to a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-3-yl)phenol typically involves the cyclization of appropriate precursors. One common method includes the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . Another approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts .

Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions (MCRs) such as the Strecker synthesis, the Hantzsch synthesis, and the Mannich reaction . These methods are favored for their efficiency and ability to produce high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-(Piperidin-3-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.

Major Products:

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of piperidinones.

    Substitution: Formation of halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 4-(Piperidin-3-yl)phenol involves its interaction with specific molecular targets. For instance, it has been shown to stabilize the Y220C mutant of the p53 tumor suppressor protein through halogen bonding . This interaction enhances the protein’s stability and promotes apoptosis in cancer cells.

Comparison with Similar Compounds

Uniqueness: 4-(Piperidin-3-yl)phenol is unique due to its combined piperidine and phenol moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in drug discovery and development.

Properties

IUPAC Name

4-piperidin-3-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-11-5-3-9(4-6-11)10-2-1-7-12-8-10/h3-6,10,12-13H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKYZQYKQNVYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

HBr was prepared by heating 3-(4-methoxyphenyl)piperidine.HCl (46 mg, 0.20 mmol) with 48% HBr in a microwave reactor at 120° C. for one hour. After evaporation, 53 mg of the title compound was obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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